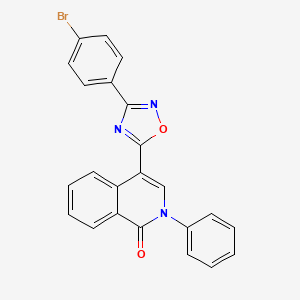

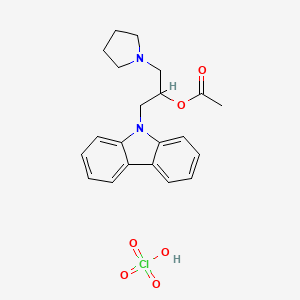

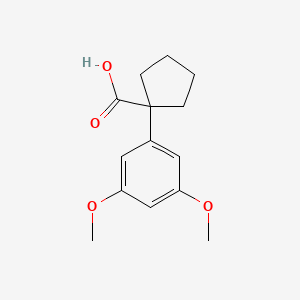

![molecular formula C12H8FN3 B3000566 6-(4-氟苯基)吡唑并[1,5-a]嘧啶 CAS No. 1036762-04-5](/img/structure/B3000566.png)

6-(4-氟苯基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds, which have been studied for various biological activities. The presence of a fluorophenyl group at the 6-position is expected to influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and can be achieved through various synthetic routes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones involves the introduction of functional groups and side chains to modify the parent compound's structure and enhance its biological properties . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide includes condensation and saponification steps . These methods could be adapted to synthesize 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which provides a basis for understanding the structural features of these compounds . The molecular structure analysis would involve examining the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation, which can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the substituents present on the ring system. The introduction of a 4-fluorophenyl group at the 6-position could affect the compound's chemical behavior, such as its electrophilic and nucleophilic properties. The chemical reactions of these compounds may include further functionalization, such as formylation, as demonstrated by the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which serve as intermediates for other chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of fluorine atoms is known to impact these properties significantly. For example, the introduction of fluorine can increase the compound's lipophilicity, which may enhance its ability to penetrate biological membranes . Additionally, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, including fluorescence and quantum yields, are important for applications in fluorescent probes and sensors .

科学研究应用

合成和分子性质

- 吡唑并[1,5-a]嘧啶衍生物,包括带有 4-氟苯基基团的衍生物,已被合成,因为它们在新型药物发现中具有潜力。这些化合物表现出抗氧化、抗乳腺癌和抗炎特性,其中一些显示出优异的 COX-2 抑制和 HRBC 膜稳定特性 (Thangarasu、Manikandan 和 Thamaraiselvi,2019)。

抗菌和抗癌活性

- 一些吡唑并[1,5-a]嘧啶衍生物对癌细胞系的增殖表现出有效的抑制作用,突出了它们作为抗癌剂的潜力 (刘等,2016)。

- 某些 6-芳基硫代-3-甲基硫代-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,包括带有 4-氟苯基基团的酮,已显示出除草活性,表明它们在农业应用中的效用 (罗、赵、郑和王,2017)。

- 发现含有 3-(4-氟)苯基基团的吡唑并[1,5-a]嘧啶-7-胺可抑制结核分枝杆菌的生长,表明它们作为该病原体的抑制剂的潜力 (Sutherland 等,2022)。

光物理和材料科学应用

- 吡唑并[1,5-a]嘧啶衍生物具有显着的光物理性质,使其在材料科学中引起兴趣,并可能用于设计带有吡唑并[1,5-a]嘧啶核心的药物 (Arias-Gómez、Godoy 和 Portilla,2021)。

荧光探针和化学合成

- 3-甲酰基吡唑并[1,5-a]嘧啶已被用作功能性荧光团合成的中间体,可应用于各个科学领域的荧光探针 (Castillo、Tigreros 和 Portilla,2018)。

酶抑制和激酶活性

- 新型 3,6-二取代或 3-取代吡唑并[1,5-a]嘧啶已显示出作为特定激酶抑制剂的希望,突出了它们在治疗癌症等疾病中的潜力 (Singleton 等,2019)。

新型合成路线和组合化学

- 吡唑并[1,5-a]嘧啶被认为是用于库合成的优选结构,有助于快速制备用于各种应用的多种化合物 (Gregg、Tymoshenko、Razzano 和 Johnson,2007)。

未来方向

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

属性

IUPAC Name |

6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATNPTKCVXWGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

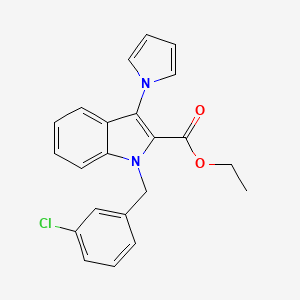

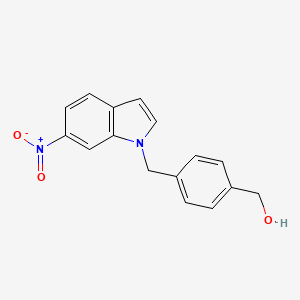

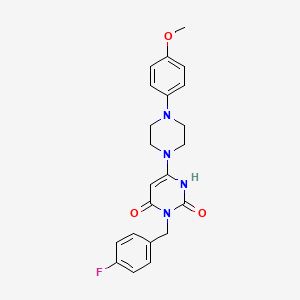

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

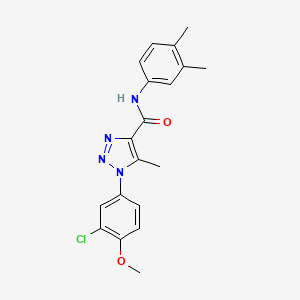

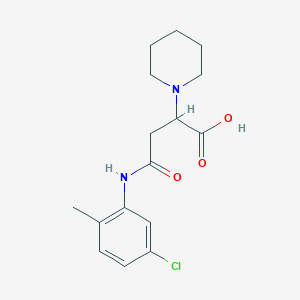

![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)

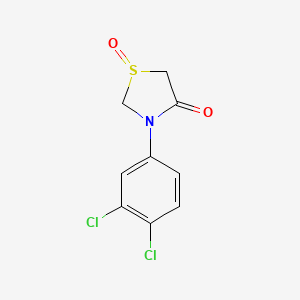

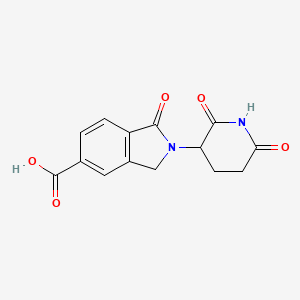

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)